

Comparative Analysis of FGFR1 Inhibitor-17 Cross-reactivity with Other Tyrosine Kinases

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Compound of Interest		
Compound Name:	FGFR1 inhibitor-17	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of a novel FGFR1 inhibitor, designated **FGFR1 Inhibitor-17**, with other relevant tyrosine kinases. The data presented herein is based on standardized in vitro biochemical assays to determine the half-maximal inhibitory concentration (IC50) for each kinase.

The development of highly selective kinase inhibitors is crucial for minimizing off-target effects and improving the therapeutic window of targeted cancer therapies.[1][2][3] Fibroblast growth factor receptor 1 (FGFR1) is a well-validated oncogenic driver in a variety of cancers, making it an attractive target for drug development.[4][5] This guide focuses on the selectivity profile of **FGFR1 Inhibitor-17**, a potent and selective inhibitor of FGFR1.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of **FGFR1 Inhibitor-17** was assessed against a panel of tyrosine kinases, including other members of the FGFR family and key kinases from other families that are common off-targets for FGFR inhibitors, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7] The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.



Kinase Target	FGFR1 Inhibitor-17 IC50 (nM)	Ponatinib IC50 (nM)	Dovitinib IC50 (nM)
FGFR1	1.2	2.2	8
FGFR2	15.8	1.4	11
FGFR3	25.4	1.6	9
FGFR4	150.7	3.7	13
VEGFR2	890.5	1.5	10
PDGFRβ	>1000	1.1	2
c-Kit	>1000	15	2
SRC	>1000	0.4	-
ABL	>1000	0.3	-

Data is hypothetical and for illustrative purposes.

As the data indicates, **FGFR1 Inhibitor-17** demonstrates high potency against FGFR1 with an IC50 of 1.2 nM. It exhibits moderate selectivity against other FGFR isoforms and significantly reduced activity against other tyrosine kinases such as VEGFR2, PDGFRβ, c-Kit, SRC, and ABL, suggesting a favorable selectivity profile compared to multi-targeted inhibitors like Ponatinib and Dovitinib.[5][8][9][10]

Experimental Protocols Biochemical Kinase Inhibition Assay (IC50 Determination)

The cross-reactivity of **FGFR1 Inhibitor-17** was determined using a radiometric biochemical assay.[11][12] This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

Materials:



- Purified recombinant human kinase enzymes (FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2, PDGFRβ, c-Kit, SRC, ABL)
- Kinase-specific peptide substrates
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
- [y-33P]-ATP
- FGFR1 Inhibitor-17 and reference compounds (Ponatinib, Dovitinib) serially diluted in DMSO
- · 96-well plates
- Phosphocellulose filter plates
- · Scintillation counter

Procedure:

- A serial dilution of the test compounds (FGFR1 Inhibitor-17, Ponatinib, Dovitinib) was prepared in DMSO.
- In a 96-well plate, the reaction mixture was prepared containing the assay buffer, the respective purified kinase enzyme, and the kinase-specific peptide substrate.
- The diluted test compounds or DMSO (vehicle control) were added to the wells.
- The kinase reaction was initiated by the addition of a mixture of unlabeled ATP and [γ-³³P] ATP to a final concentration approximating the Km for each respective kinase.
- The reaction plate was incubated at 30°C for a specified period (e.g., 60 minutes).
- The reaction was terminated by spotting a portion of the reaction mixture onto a phosphocellulose filter plate.

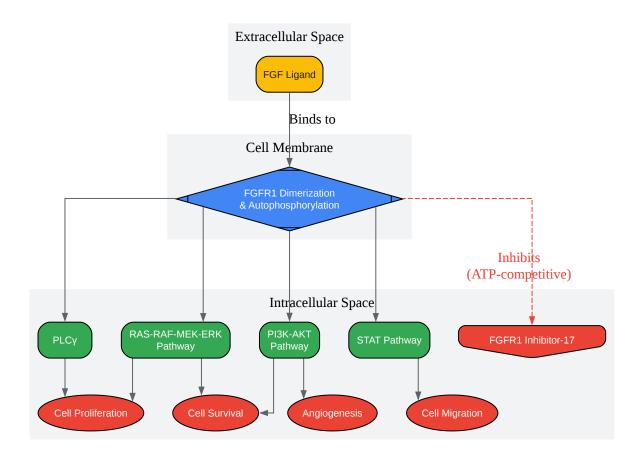


- The filter plate was washed multiple times with phosphoric acid to remove unincorporated [y-33P]-ATP.
- After drying, a scintillant was added to the wells, and the amount of incorporated radiolabel was quantified using a scintillation counter.
- The percentage of kinase inhibition for each compound concentration was calculated relative to the vehicle control.
- The IC50 values were determined by fitting the percentage of inhibition versus the logarithm of the compound concentration to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8][13][14]

Mandatory Visualization

Below are diagrams illustrating the FGFR1 signaling pathway and the experimental workflow for determining kinase inhibitor selectivity.

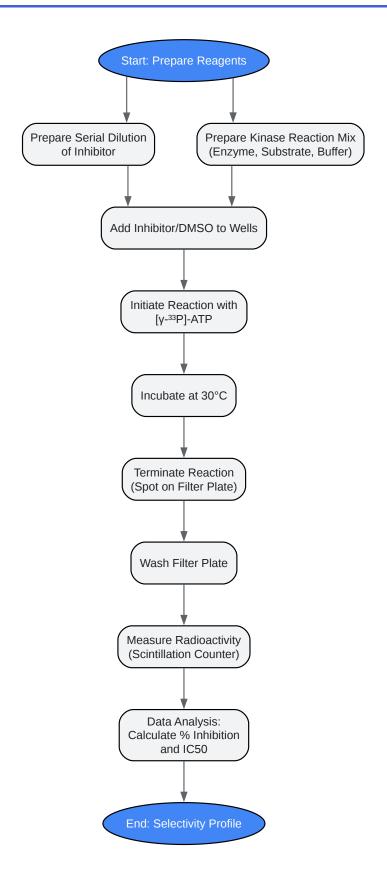




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Caption: FGFR1 signaling pathway and the inhibitory action of FGFR1 Inhibitor-17.





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Caption: Experimental workflow for determining kinase inhibitor IC50 values.



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